Levocetirizine N-oxide

Description

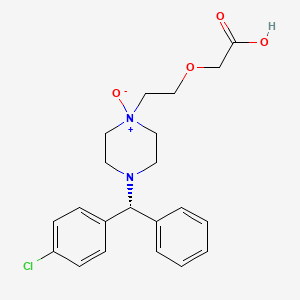

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDOUUOLLFEMJQ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+](CCN1[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442863-80-1 | |

| Record name | Levocetirizine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442863801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCETIRIZINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3937I0I7JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Levocetirizine N Oxide Formation

Enzymatic N-Oxidation: Investigation of Cytochrome P450 and Flavin-Containing Monooxygenase Involvement

The biotransformation of levocetirizine (B1674955) in humans is limited, accounting for less than 14% of an administered dose. fda.govgeneesmiddeleninformatiebank.nlfda.govdrugs.com The metabolic processes include aromatic oxidation, N- and O-dealkylation, and taurine (B1682933) conjugation, with N-oxidation being one of the identified minor pathways. geneesmiddeleninformatiebank.nlnih.govdrugbank.comgskstatic.com The primary enzyme systems responsible for phase I oxidative metabolism of xenobiotics are the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) families. nih.gov

While dealkylation pathways of levocetirizine are primarily mediated by CYP3A4, the specific enzymes driving N-oxidation are less definitively characterized. fda.govgeneesmiddeleninformatiebank.nlfda.govdrugs.comgskstatic.com FMOs are well-known for their role in the N-oxygenation of various drugs and xenobiotics containing a nucleophilic nitrogen atom. nih.govnih.gov Given the structure of levocetirizine, which contains a piperazine (B1678402) ring susceptible to N-oxidation, the involvement of the FMO system is plausible, alongside potential contributions from the CYP450 system.

The specific enzymatic isoform responsible for the N-oxidation of levocetirizine has not been definitively identified in published literature. Studies on levocetirizine metabolism have determined that CYP3A4 is the primary enzyme involved in its dealkylation pathways, while aromatic oxidation involves multiple and/or unidentified CYP isoforms. geneesmiddeleninformatiebank.nlfda.govdrugs.comgskstatic.com However, for the N-oxidation pathway that produces Levocetirizine N-oxide (identified as metabolite M3), the specific contributing CYP or FMO isoform is not specified. drugbank.comnih.gov In vitro studies confirm that levocetirizine does not significantly inhibit major CYP isoenzymes such as 1A2, 2C9, 2C19, 2D6, 2E1, and 3A4 at therapeutic concentrations, suggesting a low potential for metabolic drug-drug interactions. fda.govnih.govresearchgate.net

Precursor-Product Relationships in Levocetirizine Metabolism and Degradation

In both metabolic and degradative pathways, levocetirizine serves as the direct precursor to this compound. Metabolically, it is a minor biotransformation product. Following administration of radiolabelled levocetirizine, the N-oxide metabolite (M3) was found to represent a very small fraction of the excreted dose. drugbank.comdrugbank.comnih.gov This underscores its status as a minor metabolite compared to the parent drug, which is mostly eliminated unchanged. fda.govdrugbank.com

From a chemical degradation perspective, particularly under oxidative stress, the relationship is also direct. Studies on cetirizine (B192768) have successfully isolated and characterized the N-oxide as the product resulting from oxidation, confirming the precursor-product link in a non-enzymatic context. researchgate.netresearchgate.net

| Compound | Metabolite ID | Percentage of Dose Recovered in Urine |

|---|---|---|

| Unchanged Levocetirizine | - | ~77% - 85.8% |

| This compound | M3 | ~0.3% |

| Other Minor Metabolites | M1, M2, M4, M5, etc. | Collectively ~2.4% - 3.5% |

Advanced Analytical Methodologies for Levocetirizine N Oxide

Chromatographic Separation Techniques for Levocetirizine (B1674955) N-Oxide

Chromatography is a fundamental technique for separating complex mixtures. For Levocetirizine N-oxide, various chromatographic methods are utilized to isolate it from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Levocetirizine and its related compounds, including the N-oxide metabolite. researchgate.netnih.gov The development of a robust HPLC method involves the systematic optimization of several parameters to achieve effective separation and quantification.

Key aspects of HPLC method development include the selection of an appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For Levocetirizine and its impurities, reversed-phase columns, such as C18, are commonly employed. nih.govjapsonline.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). japsonline.comresearchgate.net The pH of the buffer is a critical parameter that influences the retention and peak shape of the analytes.

A study focused on the determination of Levocetirizine in pharmaceutical dosage forms utilized a Waters 2695 binary gradient pump with a Waters 2487 dual wavelength absorbance detector. The separation was achieved on an XTerra symmetry C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile (35:65 v/v) at a flow rate of 0.7 mL/min. The detection wavelength was set at 230 nm, and a 20 µL aliquot was injected. japsonline.com

Validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. For instance, a validated method for Levocetirizine demonstrated good linearity over a specific concentration range and high recovery values, indicating accuracy. japsonline.com The precision is often expressed as the relative standard deviation (% RSD), with values within acceptable limits (typically ≤ 2%). japsonline.com

The table below summarizes typical parameters for an HPLC method for Levocetirizine analysis, which can be adapted for the separation of its N-oxide.

Table 1: Example HPLC Method Parameters for Levocetirizine Analysis

| Parameter | Condition |

|---|---|

| Instrument | HPLC with UV Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Buffer (e.g., phosphate, pH adjusted) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection Wavelength | 230 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled (e.g., 26°C) |

This table presents a generalized summary of HPLC conditions reported in various studies. nih.govjapsonline.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically <2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. While specific UHPLC methods for this compound are not extensively detailed in the provided results, the principles of UHPLC are highly applicable for its analysis. The increased efficiency of UHPLC would allow for better separation of this compound from other closely related impurities and metabolites.

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile molecule, is not directly amenable to GC analysis. However, derivatization techniques could potentially be employed to convert it into a more volatile derivative. This process would involve a chemical reaction to modify the functional groups of the N-oxide, thereby increasing its volatility. While this approach is theoretically possible, HPLC and LC-MS are the more direct and commonly used techniques for the analysis of such compounds.

Spectroscopic Characterization and Structural Elucidation of this compound

Spectroscopic techniques are indispensable for confirming the chemical structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for its structural elucidation and confirmation. pharmaffiliates.compharmaffiliates.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR are powerful techniques for the structural elucidation of organic compounds.

In the context of this compound, NMR is crucial for confirming the presence of the N-oxide functional group. The formation of the N-oxide bond results in characteristic shifts in the NMR spectrum, particularly for the protons and carbons adjacent to the oxidized nitrogen atom in the piperazine (B1678402) ring. By comparing the NMR spectrum of this compound with that of Levocetirizine, these specific chemical shift changes can be identified, providing definitive evidence for the N-oxidation. While specific NMR data for this compound was not available in the search results, the general application of NMR for structural confirmation of similar N-oxides is a well-established practice. nih.gov

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both the identification and quantification of compounds. This compound has a molecular weight of 404.89 g/mol . pharmaffiliates.comnih.govnih.gov

Tandem Mass Spectrometry (MS/MS) further enhances the specificity of detection. In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and fragmented. The resulting product ions create a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for highly selective and sensitive detection, even in complex biological matrices.

The fragmentation pattern of Levocetirizine itself has been studied, with key fragments observed at m/z values of 201.043488 and 165.066193, among others. nih.gov The fragmentation of this compound would be expected to show a different pattern, reflecting the presence of the additional oxygen atom and the altered stability of the piperazine ring. This makes MS/MS an invaluable tool for distinguishing this compound from its parent drug and other metabolites.

The table below summarizes the key mass spectrometric data for Levocetirizine and its N-oxide.

Table 2: Mass Spectrometric Data for Levocetirizine and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

|---|---|---|---|

| Levocetirizine | C₂₁H₂₅ClN₂O₃ | 388.89 | 388.155369 |

Data sourced from PubChem and other chemical suppliers. pharmaffiliates.comnih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in N-Oxide Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques used for the structural elucidation and quantification of pharmaceutical compounds. While specific, detailed spectra for this compound are not extensively published, the principles of spectroscopy allow for the prediction of its characteristic spectral features, distinguishing it from the parent Levocetirizine.

Infrared (IR) Spectroscopy is particularly useful for identifying the N-oxide functional group. The formation of the N-oxide introduces a new, strong absorption band corresponding to the N-O stretching vibration. In tertiary amine N-oxides, this band typically appears in the region of 950-970 cm⁻¹. The oxidation of the nitrogen atom in the piperazine ring of Levocetirizine would result in the appearance of this characteristic peak, providing clear evidence of the presence of the N-oxide. Other characteristic peaks for Levocetirizine, such as those from the aromatic C-H, C=C, and the carboxylic acid O-H and C=O groups, would also be present, but the N-O stretch is the most definitive feature for identifying the metabolite. Research on the oxidation of Levocetirizine using reagents like potassium hydrogenperoxomonosulphate confirms the formation of the N-oxide, a transformation that would be readily monitored by the appearance of the N-O band in the IR spectrum. nuph.edu.ua

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of Levocetirizine in various solvents is well-documented, typically showing maximum absorbance (λmax) around 230 nm, which is attributed to the π→π* transitions in the aromatic rings. irjmets.comresearchgate.netresearchgate.net The introduction of the N-oxide group, being an auxochrome, can cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) and/or a change in the molar absorptivity. The interaction between the N-oxide group and the chromophores of the molecule would alter the electronic environment, leading to a modified UV-Vis spectrum compared to the parent drug. Studies on the interaction of Levocetirizine with proteins have utilized UV-Vis spectroscopy to observe spectral shifts, indicating that the technique is sensitive to changes in the drug's molecular environment. nih.gov

| Spectroscopic Technique | Expected Feature for this compound | Reference (Parent Compound) |

| Infrared (IR) Spectroscopy | Appearance of a strong N-O stretching band (approx. 950-970 cm⁻¹) | researchgate.net |

| UV-Vis Spectroscopy | Shift in λmax from the parent compound's ~230 nm due to the N-oxide auxochrome | researchgate.netresearchgate.netnih.gov |

Electrophoretic and Electrochemical Detection Methods for this compound

Electrophoretic and electrochemical methods offer high sensitivity and selectivity, making them valuable for the analysis of drugs and their metabolites.

Capillary Electrophoresis (CE) has proven effective for the chiral separation of cetirizine (B192768) enantiomers, demonstrating its utility for analyzing structurally similar compounds. nih.govnih.gov Methods have been developed using sulfated-β-cyclodextrins as chiral selectors to separate Levocetirizine from its enantiomer, dextrocetirizine. nih.gov

Optimal Separation Conditions for Cetirizine Enantiomers:

Buffer: 50 mM tetraborate (B1243019) buffer (pH 8.2) nih.gov

Chiral Selector: 1% (w/v) sulfated-β-CDs nih.gov

Resolution: >3 between enantiomers nih.gov

While these methods have not been explicitly applied to this compound, the inherent charge of the N-oxide metabolite at different pH values suggests that CE would be a suitable technique for its separation from the parent drug and other metabolites. The zwitterionic nature of the N-oxide, containing both a positive charge on the nitrogen and a negative charge on the carboxylate group, would allow for fine-tuning of its electrophoretic mobility by adjusting the pH of the buffer.

Electrochemical Detection , often coupled with liquid chromatography (HPLC-ECD), is a highly sensitive technique for detecting electroactive compounds. nih.gov The Levocetirizine molecule can be oxidized, and this property can be exploited for detection. A titrimetric method has been reported where Levocetirizine is oxidized by potassium hydrogenperoxomonosulphate to its N-oxide, indicating the susceptibility of the molecule to redox reactions. nuph.edu.ua This electroactivity suggests that an electrochemical detector, which measures the current from the oxidation or reduction of an analyte at an electrode surface, could be used for the sensitive quantification of this compound. nih.gov The development of an HPLC-ECD method would involve optimizing the electrode material and the applied potential to achieve selective detection of the N-oxide in complex matrices.

| Analytical Method | Application/Potential for this compound | Key Findings/Parameters | References |

| Capillary Electrophoresis (CE) | Potential for separation from parent drug due to different charge-to-size ratio. Established for enantiomeric separation of the parent drug. | For enantiomers: 50 mM tetraborate buffer (pH 8.2), 1% sulfated-β-CDs. | nih.govnih.gov |

| Electrochemical Detection | High potential for sensitive detection due to the electroactive nature of the piperazine moiety and its N-oxide. | The parent molecule is known to undergo oxidation to the N-oxide. | nuph.edu.uanih.gov |

Bioanalytical Method Development for In Vitro and Preclinical Matrices

The analysis of this compound in biological matrices such as plasma is essential for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and specificity.

Developing a bioanalytical method for this compound would typically involve a strategy similar to that used for the parent drug, with modifications to optimize for the metabolite's specific properties. nih.govjddtonline.info A robust LC-MS/MS method for the simultaneous determination of Levocetirizine and its N-oxide metabolite in plasma would be invaluable for preclinical research. nih.gov

The process involves:

Sample Preparation: Extraction of the analyte and internal standard from the biological matrix. Protein precipitation is a common and efficient technique, followed by liquid-liquid extraction for cleaner samples. nih.govnih.gov

Chromatographic Separation: A reverse-phase C18 column is typically used to separate the N-oxide from the parent drug and other endogenous plasma components. nih.govjddtonline.info The mobile phase often consists of an organic solvent like acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) with a gradient elution to ensure good separation. nih.gov

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govnih.gov For Levocetirizine, the transition m/z 389 > 201 is commonly used. nih.gov The N-oxide would have a different precursor ion (m/z 405, corresponding to [M+H]⁺) and a unique product ion for selective detection.

The method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. nih.govnih.gov

Below is a table summarizing typical validation parameters for a hypothetical LC-MS/MS bioanalytical method for this compound in plasma, based on established methods for the parent drug and other metabolites. nih.govnih.gov

| Validation Parameter | Typical Acceptance Criteria | Example Value/Range |

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 - 1.0 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8% to +9% |

| Recovery | Consistent, precise, and reproducible | > 80% |

| Matrix Effect | Normalized IS ratio within acceptable limits | < 15% RSD |

| Stability (Freeze-thaw, Short-term, Long-term) | % Change within ±15% | Stable for 3 freeze-thaw cycles and 6 months at -70°C |

Isolation, Purification, and Reference Standard Preparation of Levocetirizine N Oxide

Preparative Chromatography Techniques for Large-Scale Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a primary technique for the large-scale isolation and purification of pharmaceutical impurities like Levocetirizine (B1674955) N-oxide from complex mixtures. This method is scalable from analytical to process scale, allowing for the purification of gram to kilogram quantities of a target compound with high purity.

The development of a preparative HPLC method is typically scaled up from an optimized analytical method. For Levocetirizine and its related substances, reversed-phase chromatography is commonly employed. ijper.org A typical preparative system would utilize a stationary phase with properties similar to those used in analytical methods, such as a Kinetex biphenyl (B1667301) or a C18 core-shell column, but with larger particle sizes (e.g., 5-10 µm) and column dimensions to accommodate higher loading capacities. ijper.orgresearchgate.net

The mobile phase composition is a critical parameter. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., sodium perchlorate) and an organic modifier like acetonitrile (B52724). ijper.org The gradient is optimized to achieve maximum resolution between the Levocetirizine N-oxide peak and other closely eluting impurities. The successful application of preparative HPLC for separating the amide intermediate of Cetirizine (B192768) on a kilogram scale demonstrates the feasibility of this technique for its derivatives. acs.org

Table 1: Illustrative Parameters for Preparative HPLC of this compound

| Parameter | Specification | Purpose |

| Stationary Phase | C18 or Biphenyl, 5-10 µm particle size | Provides hydrophobic interactions for separation of Levocetirizine and its polar N-oxide impurity. |

| Column Dimensions | ≥ 50 mm internal diameter, 250 mm length | Allows for high mass loading required for large-scale isolation. |

| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Formic Acid or Sodium Perchlorate) | Controls pH and ionic strength to ensure consistent retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier used to elute compounds from the column. |

| Elution Mode | Gradient | Allows for efficient separation of compounds with a range of polarities. |

| Flow Rate | > 100 mL/min (scaled based on column diameter) | Optimized for separation efficiency and run time. |

| Detection | UV at 230 nm | Monitors the elution of compounds, as Levocetirizine and its impurities absorb at this wavelength. ijper.org |

| Fraction Collection | Peak-based | Isolates the pure this compound as it elutes from the column. |

Crystallization and Recrystallization Strategies

Crystallization is a crucial purification step for obtaining solid reference materials with high purity and a stable crystalline form. For amine N-oxides, which are typically polar and hygroscopic, selecting an appropriate solvent system is key. researchgate.net They generally exhibit good solubility in polar solvents like water and alcohols, and poor solubility in non-polar organic solvents. wikipedia.org This property is exploited in recrystallization strategies.

A common strategy involves dissolving the crude this compound in a minimum amount of a hot polar solvent (e.g., methanol, ethanol, or a mixture with water) and then inducing crystallization by slow cooling or by the addition of a non-polar anti-solvent (e.g., hexane, heptane, or diethyl ether). rochester.edu

For the related compound, Cetirizine hydrochloride, purification methods involving crystallization from butanone or a mixed solvent system of water, ethanol, and dichloromethane (B109758) with pH adjustment have been patented. google.comgoogle.com A similar pH-mediated crystallization could be applied to this compound. Since it is a zwitterionic compound, its solubility is highly dependent on pH. Adjusting the pH of an aqueous solution to the isoelectric point of the molecule would minimize its solubility and promote crystallization.

Table 2: Potential Crystallization Strategies for this compound

| Strategy | Solvent System | Principle |

| Anti-Solvent Addition | Solubilizing Solvent: Methanol, Ethanol; Anti-Solvent: Heptane, Diethyl Ether | The crude product is dissolved in a minimal amount of a good solvent. A poor solvent (anti-solvent) is then added to decrease solubility and induce precipitation of the pure compound. acs.org |

| Cooling Crystallization | Single Solvent: Butanone, Ethyl Acetate (B1210297), Ethanol/Water | The compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. Upon slow cooling, the solubility decreases, leading to the formation of pure crystals. |

| pH Adjustment | Aqueous solution with acid/base addition | The pH of a concentrated aqueous solution is adjusted to the isoelectric point of the zwitterionic this compound, minimizing its solubility and causing it to crystallize out. google.com |

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Prior to preparative chromatography or crystallization, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are often used as preliminary purification and concentration steps.

Solid-Phase Extraction (SPE) SPE is a versatile technique for sample clean-up. nih.gov For a polar, ionizable compound like this compound, several SPE sorbents can be considered, including reversed-phase (e.g., C18, polymeric) and ion-exchange phases. chromatographyonline.com

Optimization of an SPE method involves several key steps:

Sorbent Selection : Based on the analyte's properties, a reversed-phase sorbent like Strata-X or Oasis HLB is often a good starting point for polar compounds. researchgate.net

Conditioning and Equilibration : The sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with a buffer at a specific pH. chromatographyonline.com

Sample Loading and pH Adjustment : The sample is dissolved in a solution where the pH is adjusted to render the this compound molecule neutral. This maximizes its retention on a reversed-phase sorbent. thermofisher.com

Washing : A weak solvent (e.g., water or a low percentage of organic solvent) is used to wash away highly polar, unbound impurities.

Elution : A stronger organic solvent (e.g., methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the purified this compound.

Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. phenomenex.com The zwitterionic nature of this compound, possessing both a carboxylic acid (pKa ~3-4) and a basic N-oxide group (pKb ~4.5), makes its partitioning highly pH-dependent. wikipedia.org

Optimization of LLE can be achieved by a multi-step pH adjustment:

Extraction of Neutral/Basic Impurities : The aqueous solution containing the crude mixture is adjusted to an acidic pH (e.g., pH 2). At this pH, the carboxylic acid group is protonated, but the N-oxide is also protonated, making the molecule cationic and highly water-soluble. Neutral and some basic impurities can be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

Extraction of this compound : The pH of the aqueous layer is then adjusted to its isoelectric point (around pH 3.5-4.0), where the molecule is neutral (zwitterionic) and may exhibit higher solubility in a more polar organic solvent like ethyl acetate or a butanol/chloroform mixture.

Extraction of Acidic Impurities : Further increasing the pH to a basic value (e.g., pH 9-10) would deprotonate the carboxylic acid, making the N-oxide anionic and retaining it in the aqueous phase while allowing for the extraction of any remaining basic impurities.

For hydrophilic analytes, the addition of salt ("salting out") to the aqueous phase can increase partitioning into the organic phase. chromatographyonline.com

Characterization of Purity for Reference Standard Materials

Once isolated and purified, the material must be rigorously characterized to confirm its identity and purity before it can be designated as a reference standard. veeprho.com This involves a suite of analytical techniques.

Chromatographic Purity (HPLC) High-Performance Liquid Chromatography with UV detection is the primary method for determining the purity of a reference standard. A stability-indicating HPLC method, capable of separating the main compound from all potential impurities and degradation products, is developed and validated. ijper.org The purity is typically determined by an area percentage calculation. The USP monograph for Levocetirizine Dihydrochloride specifies HPLC conditions that serve as a foundation for this analysis, often using a C18 or similar column with UV detection at 230 nm. uspnf.com

Identity Confirmation

Mass Spectrometry (MS) : Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight confirmation. For this compound, the expected protonated molecule [M+H]⁺ would be observed at an m/z of approximately 405.15. researchgate.netmassbank.eu Tandem MS (MS/MS) is used to study the fragmentation pattern, which serves as a fingerprint for structural confirmation. A characteristic fragment for Cetirizine N-oxide is an intense ion at m/z 201, resulting from the cleavage of the bond between the piperazine (B1678402) ring and the ethoxyacetic acid side chain. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation. For this compound, the formation of the N-O bond causes a characteristic downfield shift of the signals corresponding to the protons and carbons adjacent to the oxidized nitrogen atom in the piperazine ring compared to the parent Levocetirizine molecule. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule and serves as a confirmatory identification test.

Other Tests

Water Content : Determined by Karl Fischer titration, as N-oxides can be hygroscopic.

Residual Solvents : Analyzed by Gas Chromatography (GC) to ensure that solvents used during purification are below acceptable limits.

Inorganic Impurities : Assessed by tests like Sulfated Ash.

The final purity of the reference standard is assigned by a mass balance approach, where the purity value from HPLC is corrected for the content of water, residual solvents, and inorganic impurities.

Table 3: Analytical Techniques for Characterization of this compound Reference Standard

| Technique | Parameter Measured | Expected Result/Information |

| HPLC-UV | Chromatographic Purity, Assay | Purity ≥ 99.5%, detection of any related substance impurities. |

| LC-MS/MS | Molecular Weight, Structural Fragmentation | [M+H]⁺ at m/z 405.15; characteristic fragments (e.g., m/z 201). massbank.eumassbank.eu |

| ¹H and ¹³C NMR | Chemical Structure | Confirms the atomic connectivity and stereochemistry; shows downfield shifts for protons/carbons near the N-O bond. nih.gov |

| FTIR | Functional Groups | Confirms the presence of key functional groups (e.g., C=O, O-H, C-Cl, N-O). |

| Karl Fischer Titration | Water Content | Quantifies the amount of water in the hygroscopic material. |

| GC-HS | Residual Solvents | Quantifies residual organic solvents from the purification process. |

| Sulfated Ash | Inorganic Impurities | Measures the amount of non-volatile inorganic impurities. |

Stability and Degradation Kinetics of Levocetirizine N Oxide

Forced Degradation Studies: Acidic, Basic, Oxidative, and Photolytic Conditions

Forced degradation studies are designed to intentionally degrade a compound to identify its likely degradation products and establish its intrinsic stability. nih.gov While extensive data exists on the forced degradation of the parent compound, Levocetirizine (B1674955), information pertaining specifically to the degradation of Levocetirizine N-oxide is primarily inferred from the conditions under which it is formed.

Levocetirizine itself shows significant degradation under acidic, alkaline, and oxidative conditions, while being relatively stable under neutral and photolytic conditions. researchgate.net The N-oxide is a prominent product formed under oxidative stress. Studies on Cetirizine (B192768), the racemic mixture of Levocetirizine, have shown that the N-oxide is a major oxidation product. scribd.comresearchgate.net

Oxidative Conditions: The formation of Cetirizine N-oxide has been successfully achieved using 30% aqueous hydrogen peroxide and sodium percarbonate. researchgate.net The use of sodium percarbonate, in particular, showed high selectivity and yield, with a conversion of approximately 50% of Cetirizine to its N-oxide within 2 hours at 80°C. researchgate.net This indicates that while Levocetirizine is susceptible to oxidation to form the N-oxide, the N-oxide itself is relatively stable under these specific oxidative conditions, allowing for its isolation and characterization. researchgate.net The oxidation is known to occur on the nitrogen atom of the piperazine (B1678402) ring that bears the ethoxyacetic acid chain. scribd.comresearchgate.net

Acidic, Basic, and Photolytic Conditions: Levocetirizine has been subjected to stress testing under various conditions as per International Council for Harmonisation (ICH) guidelines. ipinnovative.com Significant degradation of Levocetirizine occurs in acidic and oxidative environments, with less degradation observed in alkaline conditions. ipinnovative.com Photolytic degradation of Levocetirizine has also been reported. ipinnovative.com However, specific studies detailing the degradation kinetics and products of isolated this compound under these distinct acidic, basic, and photolytic conditions are not extensively documented in the literature. A study on the UV/chlorine treatment of Cetirizine showed that the parent drug is photodegradable and that the degradation follows pseudo-first-order kinetics. mdpi.com

| Stress Condition | Reagent/Method | Observation on Parent Drug (Levocetirizine/Cetirizine) | Implication for N-Oxide Stability |

| Acid Hydrolysis | 0.1 M HCl | Significant degradation of Levocetirizine observed. ipinnovative.com | Stability of N-oxide under acidic conditions is not specifically detailed. |

| Base Hydrolysis | 0.1 M NaOH | Less degradation of Levocetirizine compared to acid and oxidation. ipinnovative.com | Stability of N-oxide under basic conditions is not specifically detailed. |

| Oxidation | Hydrogen Peroxide, Sodium Percarbonate | Formation of Cetirizine N-oxide is a primary degradation pathway. researchgate.net | This compound is relatively stable under the oxidative conditions that form it. |

| Photolysis | UV Light | Degradation of Levocetirizine is observed. ipinnovative.com | Stability of N-oxide under photolytic conditions is not specifically detailed. |

Thermal and Humidity Stress Testing of this compound

Thermal and humidity stress tests are crucial for determining the stability of a compound under various storage and transport conditions. Studies have shown that Levocetirizine is susceptible to thermal degradation. ipinnovative.comijrpc.com For instance, when exposed to heat at about 105°C for 48 hours, degradation of the parent drug was observed. ijrpc.com

However, specific research focusing on the thermal and humidity stress testing of isolated this compound is limited. The stability of the N-oxide under these conditions is often inferred from studies where it is a component of a mixture resulting from the degradation of the parent drug in a finished dosage form. The solid-state stability of Levocetirizine has been described as fairly stable. researchgate.net

Kinetic Modeling and Degradation Pathway Elucidation

The elucidation of degradation pathways is fundamental to understanding the chemical behavior of a drug molecule. For Levocetirizine, N-oxidation is a known metabolic and degradation pathway. nih.govscribd.com

Degradation Pathway Elucidation: The primary pathway leading to the formation of this compound is the oxidation of the tertiary amine in the piperazine ring. scribd.com Mass spectrometry (MS) data helps in identifying the structure of degradation products. The mechanism for the oxidation of Cetirizine to its N-oxide has been proposed to occur via reaction with peroxide intermediates. scribd.comresearchgate.net The oxidation specifically targets the aliphatic portion of the molecule, with no evidence of oxidation on the aromatic rings. researchgate.net

Kinetic Modeling: Kinetic studies have primarily focused on the degradation of the parent drug, Levocetirizine. The degradation of Cetirizine under UV/chlorine treatment was found to follow pseudo-first-order kinetics. mdpi.com The kinetics of Cetirizine oxidation in the presence of sodium percarbonate were monitored by HPLC, showing a 50% conversion to the N-oxide in 2 hours at 80°C. researchgate.net The rate of oxidation was also found to be pH-dependent, with a notable decrease in the rate at a pH below 6. scribd.com There is a lack of specific kinetic models describing the degradation of this compound itself.

Influence of Excipients and Formulation Components on N-Oxide Stability in vitro

Excipients are integral components of pharmaceutical formulations, but they can also interact with the active pharmaceutical ingredient, affecting its stability. nih.govumn.edu

The formation of Cetirizine N-oxide has been notably linked to the presence of certain excipients, particularly polyethylene (B3416737) glycol (PEG) and other polyoxyethylene-based excipients. scribd.comresearchgate.net These excipients can auto-oxidize to form reactive peroxide intermediates, such as peroxyl radicals. researchgate.net These reactive species can then oxidize Cetirizine to form Cetirizine N-oxide. researchgate.net This indicates that the choice of excipients is critical in preventing the degradation of Levocetirizine to its N-oxide in a finished product.

Theoretical and Computational Chemistry Approaches to Levocetirizine N Oxide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to modern computational chemistry, allowing for the detailed investigation of a molecule's electronic properties, which in turn govern its reactivity. nih.gov For Levocetirizine (B1674955) and its derivatives, methods like Density Functional Theory (DFT) are frequently employed to study interaction sites and elucidate reaction mechanisms. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a computational QM method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energetics of chemical reactions, such as N-oxidation. For a molecule like Levocetirizine, DFT calculations can determine the thermodynamic favorability of forming the N-oxide metabolite. rsc.org Studies have developed in-silico approaches to identify the propensity for N-oxide formation by applying DFT at specific levels of theory, such as B3LYP/6-31G(d,p). nih.gov These calculations help to quantify the energy changes during the oxidation process, providing a theoretical basis for the observed metabolic pathway. nih.gov The formation of N-oxide degradants is a significant concern in drug development, and understanding the energetics helps in assessing the stability and potential degradation pathways of the active pharmaceutical ingredient. nih.gov

Levocetirizine contains a piperazine (B1678402) ring with two nitrogen atoms, making it susceptible to oxidation at different positions. The prediction of which nitrogen atom is preferentially oxidized—a concept known as regioselectivity—is a critical application of computational chemistry. rsc.org A powerful technique for this prediction involves calculating the Average Local Ionization Energy (ALIE) on the molecular surface using DFT. nih.gov The ALIE represents the energy required to remove an electron from a specific point on the molecule's surface; a lower ALIE value on a nitrogen atom indicates a higher susceptibility to electrophilic attack and subsequent oxidation. nih.gov This method allows for the reliable prediction of the most vulnerable nitrogen atom for N-oxide formation. nih.gov By comparing the calculated ALIE values for the different nitrogen atoms in the Levocetirizine structure, a risk scale can be developed to categorize the oxidative vulnerability of each site. nih.gov

Table 1: Hypothetical ALIE Values for N-Oxidation Site Prediction in Levocetirizine

This table illustrates how ALIE values could be used to predict the regioselectivity of N-oxidation on the piperazine nitrogens of Levocetirizine. The nitrogen with the lower ALIE value would be the predicted site of oxidation.

| Nitrogen Atom Position | Description | Hypothetical ALIE (eV) | Predicted Susceptibility |

| N1 | Nitrogen adjacent to the ethyl-ethoxyacetic acid group | 8.2 | High |

| N4 | Nitrogen bonded to the (R)-(4-chlorophenyl)phenylmethyl group | 8.7 | Low |

In Silico Prediction of Metabolic Fate and Oxidative Pathways

The metabolic fate of a drug can be predicted using various computational tools, which model its absorption, distribution, metabolism, and excretion (ADME) properties. N-oxidation is a recognized metabolic transformation for Levocetirizine. drugbank.com In silico models can predict the likelihood of such oxidative pathways. The enzymatic process of N-oxidation is often catalyzed by cytochrome P450 (P450) enzymes. researchgate.net Computational models can help predict whether N-oxidation will be a major or minor metabolic route compared to other possibilities, such as N-dealkylation. researchgate.net These predictions are based on the physicochemical properties of the molecule and its likely interactions with the active sites of metabolic enzymes. researchgate.net Studies on cyclizine (B1669395) derivatives have successfully used computational software to predict ADME properties, demonstrating the utility of these in silico approaches in drug development and metabolism studies. nih.govresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for N-Oxides

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. academicjournals.orgresearchgate.net These models are built on the principle that the structure of a molecule dictates its behavior. researchgate.net

For a class of compounds like N-oxides, a QSAR/QSPR model can be developed to predict various endpoints, such as receptor binding affinity, solubility, or potential toxicity. The process involves several key steps:

Data Set Collection : A set of N-oxide compounds with known experimental data for a specific activity or property is compiled. researchgate.net

Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each molecule. These can describe topological, geometric, electronic, or physicochemical features. researchgate.net Quantum-chemical descriptors derived from QM calculations are often used. researchgate.net

Model Development : The data is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power. academicjournals.org Statistical methods are used to create an equation linking the descriptors to the activity/property.

Validation : The model's robustness and predictive accuracy are rigorously tested to ensure it is not a result of chance correlation. semanticscholar.org

These models can then be used to screen new or untested N-oxide compounds, like Levocetirizine N-oxide, to estimate their properties without the need for immediate experimental testing. mdpi.com

Table 2: Components of a Generic QSAR/QSPR Model

This table outlines the fundamental components required to build a predictive QSAR or QSPR model.

| Component | Description | Example |

| Dependent Variable | The biological activity or property to be predicted. | pIC50 (inhibitory concentration), LogS (solubility) |

| Independent Variables | Calculated molecular descriptors that represent the chemical structure. | Molecular Weight, LogP, Dipole Moment, HOMO/LUMO energies |

| Mathematical Model | The equation that relates the descriptors to the dependent variable. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |

| Validation Metrics | Statistical parameters used to assess the model's quality and predictability. | Correlation coefficient (R²), Cross-validated R² (Q²), Root Mean Square Error (RMSE) |

Levocetirizine N Oxide in Impurity Profiling and Pharmaceutical Quality Research

Academic Methodologies for Impurity Identification and Quantification in Drug Substances

The identification and quantification of impurities such as Levocetirizine (B1674955) N-oxide in drug substances are primarily accomplished through advanced analytical techniques. Academic research has focused on developing and validating robust, stability-indicating methods that can separate and quantify the active pharmaceutical ingredient (API) from its potential impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique. ijrpc.comresearchgate.netijper.org Researchers have developed various reversed-phase HPLC (RP-HPLC) methods capable of resolving Levocetirizine from its degradation products, including those formed under oxidative stress, which would include Levocetirizine N-oxide. ijrpc.comtandfonline.comtandfonline.com These methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring they meet standards for specificity, linearity, accuracy, precision, and robustness. ijper.org

For the structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. tandfonline.comtandfonline.comeurekaselect.com In forced degradation studies, where Levocetirizine is subjected to harsh conditions (e.g., treatment with hydrogen peroxide to simulate oxidation), LC-MS is used to identify the mass-to-charge ratio (m/z) of the resulting degradation products, allowing for their structural characterization. tandfonline.comeurekaselect.com

High-Performance Thin-Layer Chromatography (HPTLC) has also been explored as a simpler, alternative method for the simultaneous determination of Levocetirizine and its impurities. ijprs.com These methods, once validated, provide reliable tools for the routine quality control of Levocetirizine drug substances.

A summary of typical analytical methods used in academic research for the analysis of Levocetirizine and its impurities is presented below:

| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Key Findings |

| RP-HPLC | C8 or C18 columns ijrpc.comtandfonline.com | Acetonitrile (B52724) and phosphate (B84403) buffer mixtures researchgate.net | UV at 230 nm ijrpc.comtandfonline.com | Effective separation of Levocetirizine from its degradation products. ijrpc.comresearchgate.net |

| HPTLC | Silica gel 60 F254 ijprs.com | Ethyl acetate (B1210297): Methanol (B129727): Ammonia mixtures ijprs.com | Densitometric analysis at 231 nm ijprs.com | Successful separation of the drug from its degradation products. ijprs.com |

| LC-MS | C18 column tandfonline.comtandfonline.com | Water and acetonitrile tandfonline.comtandfonline.com | Mass Spectrometry (ESI) tandfonline.com | Characterization of degradation products formed under stress conditions. tandfonline.comtandfonline.comeurekaselect.com |

Strategies for Monitoring this compound as a Process-Related or Degradation Impurity

This compound can be formed either as a process-related impurity during the synthesis of the Levocetirizine drug substance or as a degradation product during storage. The primary strategy for monitoring this impurity involves the use of stability-indicating analytical methods.

Forced degradation studies are a cornerstone of this strategy. researchgate.netresearchgate.netipinnovative.com By intentionally degrading Levocetirizine under various stress conditions as mandated by ICH guidelines (acidic, basic, oxidative, photolytic, and thermal), researchers can identify potential degradation products. ijrpc.comipinnovative.com Levocetirizine has been shown to be susceptible to oxidative degradation, which leads to the formation of N-oxide impurities. ijrpc.comresearchgate.net

Once the degradation profile is understood, specific and sensitive analytical methods, typically HPLC, are developed to monitor the levels of these impurities, including this compound, in both the drug substance and the final pharmaceutical product. ijper.orgipinnovative.com These methods are then applied in long-term and accelerated stability studies to ensure that the impurity levels remain within the accepted limits throughout the product's shelf life.

The following table outlines the conditions used in forced degradation studies of Levocetirizine as reported in academic literature:

| Stress Condition | Reagent/Condition | Outcome |

| Acid Hydrolysis | 0.1 M HCl tandfonline.comtandfonline.com | Mild to significant degradation observed. tandfonline.comeurekaselect.comresearchgate.net |

| Base Hydrolysis | 0.1 M NaOH tandfonline.comtandfonline.com | Mild to significant degradation observed. tandfonline.comeurekaselect.comresearchgate.net |

| Oxidation | 3-30% H₂O₂ ijrpc.com | Significant degradation observed, potential for N-oxide formation. researchgate.netresearchgate.net |

| Photolytic | Exposure to UV light ijrpc.comtandfonline.com | Significant degradation, particularly in acidic conditions. tandfonline.comtandfonline.com |

| Thermal | Dry heat (e.g., 65-105°C) ijrpc.comtandfonline.com | Generally stable or shows some degradation. tandfonline.comresearchgate.net |

Research on the Impact of Impurity Levels on Drug Product Quality and Stability

The presence of impurities, even in small amounts, can have a significant impact on the quality, stability, and safety of a drug product. Research in this area focuses on ensuring that the levels of impurities like this compound are maintained below a qualified threshold.

Stability testing is a critical component of this research. nih.govresearchgate.net Finished drug products are stored under controlled conditions of temperature and humidity for extended periods, and the levels of impurities are monitored at regular intervals. nih.gov This data is essential to establish the shelf-life of the product and to ensure that it remains within the specifications set by regulatory authorities. The acceptance criteria for impurities are based on the potential toxicity and the maximum daily dose of the drug. europa.eu

Regulatory Science Perspectives on Drug Impurities: Academic and Research Contributions

The control of drug impurities is a highly regulated area of pharmaceutical science. The ICH has established guidelines that are widely adopted by regulatory agencies worldwide. Academic and industrial research plays a crucial role in developing the analytical methods and providing the data needed to meet these regulatory requirements.

The ICH Q3B(R2) guideline, for instance, provides thresholds for reporting, identifying, and qualifying degradation products in new drug products. europa.eu The identification threshold is the level above which a degradation product needs to be structurally identified. The qualification threshold is the level above which the biological safety of the impurity must be established.

Academic research contributes significantly by developing and validating stability-indicating methods that are sensitive enough to detect and quantify impurities at or below these regulatory thresholds. ijper.orgresearchgate.net Forced degradation studies, which are a key component of this research, provide the scientific basis for understanding the degradation pathways of a drug and for developing appropriate control strategies. tandfonline.comtandfonline.comeurekaselect.com This body of scientific work provides the foundation for ensuring that pharmaceutical products are safe and effective for their intended use.

Future Research Directions and Emerging Methodologies for Levocetirizine N Oxide

Development of Novel High-Throughput Screening Methods for N-Oxides

The increasing number of new chemical entities (NCEs) from combinatorial chemistry necessitates the development of rapid and efficient screening methods to determine metabolic stability and identify metabolites early in the drug discovery process. nih.gov High-throughput screening (HTS) for N-oxides is a key area of development, aiming to quickly identify compounds that are likely to undergo N-oxidation.

Current HTS approaches for detecting metabolites often rely on detecting oxidants generated by metabolic enzymes. nih.gov These methods can be adapted for the specific detection of N-oxides. Future developments will likely focus on more direct and specific assays.

Key Areas of Development:

Fluorescence-Based Assays: Designing specific fluorescent probes that react with the N-oxide functional group could enable rapid, plate-based screening of compound libraries. Current methods often use probes that detect superoxide (B77818) or hydrogen peroxide, which are byproducts of enzymatic activity but not direct measures of N-oxidation. nih.gov

Mass Spectrometry (MS)-Based HTS: Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for metabolite identification. nih.gov Advances in automation and data processing are making MS-based techniques more amenable to HTS formats. A high-throughput workflow combining automated liquid handling with advanced MS can accelerate the screening of N-oxide formation across numerous compounds and conditions. nih.gov

Cell-Based Assays: Utilizing engineered cell lines that express high levels of specific N-oxidizing enzymes (like Flavin-containing monooxygenases or specific Cytochrome P450 isoenzymes) can create more biologically relevant HTS assays.

Interactive Table: Comparison of Potential HTS Methods for N-Oxides

| Method | Principle | Advantages | Challenges |

|---|---|---|---|

| Fluorescence-Based Assays | Reaction of a probe with the N-oxide group or a byproduct, leading to a fluorescent signal. | High speed, low cost, suitable for large libraries. | Potential for false positives/negatives; indirect detection. nih.gov |

| Mass Spectrometry (MS)-Based HTS | Direct detection and quantification of the N-oxide metabolite based on its mass-to-charge ratio. | High specificity and sensitivity; provides structural information. nih.govresearchgate.net | Higher cost, more complex instrumentation and data analysis. nih.gov |

| Cell-Based Assays | Incubation of compounds with engineered cells expressing specific metabolic enzymes, followed by analysis. | High biological relevance; can screen for specific enzyme pathways. | Cell maintenance, potential for cytotoxicity of compounds. |

The development of these methods will allow for earlier and more efficient identification of molecules like levocetirizine (B1674955) that are subject to N-oxidation, aiding in the selection of drug candidates with more predictable metabolic profiles.

Application of Artificial Intelligence and Machine Learning in N-Oxide Prediction

For Levocetirizine N-oxide, AI and ML models could be trained to recognize the structural motifs and physicochemical properties that make the tertiary amine in levocetirizine susceptible to oxidation by enzymes like FMOs and CYPs.

Emerging Methodologies:

Quantitative Structure-Activity Relationship (QSAR) Models: Nano-QSAR models can establish relationships between the structural features of a molecule and its biological activity or metabolic fate, including the prediction of anti-tumor effects of metal oxides, a concept adaptable to N-oxide formation. nih.gov

Predictive Metabolism Software: ML algorithms can be integrated into software platforms that predict the sites of metabolism on a drug molecule. By analyzing features like bond energies, steric hindrance, and electronic properties, these tools can predict whether the nitrogen atom in levocetirizine is a likely site for oxidation. chemeurope.com

Deep Learning Models: Deep learning, a subset of ML, can analyze complex, non-linear relationships within large chemical datasets. These models show promise in predicting reaction outcomes and could be applied to forecast the formation of N-oxide metabolites with high accuracy. copernicus.org

Interactive Table: AI and ML Approaches for N-Oxide Prediction

| AI/ML Approach | Description | Potential Application for this compound |

|---|---|---|

| QSAR Models | Correlates molecular descriptors with metabolic outcomes. | Predict the probability of N-oxidation based on levocetirizine's structural features. nih.gov |

| Random Forest | An ensemble learning method using multiple decision trees for robust predictions. nih.gov | Classify levocetirizine as likely or unlikely to form an N-oxide metabolite. |

| Deep Neural Networks | Complex, multi-layered networks that can learn intricate patterns from data. | Predict the specific enzymes (FMO vs. CYP) involved in this compound formation. copernicus.org |

These in silico approaches can significantly reduce the time and resources spent on experimental metabolic studies by prioritizing compounds for further investigation. nih.gov

Advanced Spectroscopic Techniques for In Situ N-Oxide Monitoring

Understanding the kinetics of metabolite formation requires analytical techniques that can monitor reactions in real-time (in situ). Advanced spectroscopic methods are being developed and refined for this purpose, offering the potential to observe the formation of this compound as it happens within a biological system or a simulated environment. researchgate.netproquest.com

Key Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and quantification. nih.gov Recent advancements have led to the development of automated NMR assays for quantifying metabolites like trimethylamine-N-oxide (TMAO) in biological samples, a technique that could be adapted for this compound. nih.gov The introduction of the oxygen atom in an N-oxide leads to a characteristic downfield shift in the NMR spectrum for adjacent protons and carbons, allowing for specific detection. acs.orgnih.gov

Raman Spectroscopy: This technique provides detailed chemical structure information and is highly versatile for analyzing complex biological samples. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) can amplify the signal, potentially allowing for the detection of low-concentration metabolites like N-oxides at the single-molecule level.

Infrared (IR) Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy can monitor changes in molecular vibrations. mdpi.com The N⁺–O⁻ bond in N-oxides exhibits a characteristic vibration band, which could be used for real-time monitoring of its formation. acs.orgresearchgate.net

Interactive Table: Spectroscopic Techniques for In Situ Monitoring

| Technique | Principle | Strengths for N-Oxide Monitoring | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and quantification without requiring standards. nih.govnih.gov | Lower sensitivity compared to MS; can be affected by complex biological matrices. nih.gov |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | High chemical specificity; can be used in aqueous environments; SERS offers high sensitivity. mdpi.com | Weak signal without enhancement; potential for fluorescence interference. |

| FTIR Spectroscopy | Measures the absorption of infrared radiation. | Fast and non-destructive; provides functional group information (e.g., N⁺–O⁻ bond). acs.orgmdpi.com | Water absorption can interfere; lower sensitivity for minor components. researchgate.net |

The application of these in situ techniques will provide a dynamic view of the metabolic processes, revealing the rate and extent of this compound formation under various conditions.

Deeper Understanding of Complex Metabolic Networks and N-Oxide Formation

The formation of this compound is not an isolated event but part of a complex network of metabolic reactions. Levocetirizine is known to be poorly metabolized, with one of its metabolites being an N-oxide. drugbank.com A deeper understanding of this network requires elucidating the specific roles and interplay of the enzymes involved.

N-oxidation is primarily carried out by two major enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO). hyphadiscovery.comnih.gov While CYPs are involved in a vast range of oxidative reactions, FMOs specialize in oxygenating soft nucleophiles, such as the tertiary amine found in levocetirizine. nih.govnih.gov

Future Research Focus:

Enzyme Phenotyping: Identifying the specific CYP and FMO isoforms responsible for Levocetirizine N-oxidation. While CYP3A4 is a major drug-metabolizing enzyme, FMO3 is the primary FMO in the adult human liver and a likely candidate for N-oxide formation. nih.govtaylorandfrancis.com

Inter-individual Variability: Exploring how genetic polymorphisms in FMO and CYP enzymes affect the rate and extent of this compound formation. nih.govnih.gov For example, different variants of FMO3 are known to have different efficiencies in N-oxygenation. researchgate.net This research is critical for personalized medicine, as it could explain why the metabolic profile of levocetirizine might vary between individuals.

Interactive Table: Key Enzymes in N-Oxidation

| Enzyme Family | Key Isoforms | Role in N-Oxidation | Characteristics |

|---|---|---|---|

| Flavin-containing Monooxygenases (FMO) | FMO1, FMO3 | Primary pathway for N-oxidation of many tertiary amines. nih.gov | Not easily induced or inhibited by other drugs, leading to fewer drug-drug interactions. nih.gov |

| Cytochrome P450 (CYP) | CYP3A4, CYP1A2 | Can catalyze N-oxidation, but also competes via other oxidative pathways like N-dealkylation. taylorandfrancis.commdpi.com | Susceptible to induction and inhibition, a common source of drug-drug interactions. nih.gov |

By mapping these complex metabolic networks, researchers can build more accurate predictive models of drug metabolism and better understand the complete lifecycle of drugs like levocetirizine within the body.

Q & A

Q. What analytical methods are recommended for determining the enantiomeric purity of Levocetirizine N-oxide in pharmaceutical formulations?

To ensure enantiomeric purity, researchers should employ chiral separation techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Ultron ES-OVM column) using mobile phases like 0.02 mol/L dipotassium hydrogen phosphate and acetonitrile (86:14, pH 6.6) . Nuclear magnetic resonance (¹H-NMR) spectroscopy is also critical for structural confirmation, particularly for distinguishing (R)-levocetirizine from its (S)-enantiomer . Mass spectrometry (MS) provides additional validation for chiral discrimination and impurity profiling .

Q. How can synthetic pathways for this compound be optimized to minimize byproducts?

Synthetic routes should focus on enzymatic catalysis (e.g., engineered monoamine oxidase variants like MAO-N) to enhance stereoselectivity and reduce racemization . Chemical oxidation of precursor amines using meta-chloroperbenzoic acid (mCPBA) is another validated approach, but reaction conditions (pH, temperature) must be tightly controlled to avoid overoxidation . Stability studies under stress conditions (acid, base, thermal, oxidative) are essential to identify degradation pathways and optimize synthetic protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data for this compound combinations?

Meta-analyses of randomized controlled trials (RCTs) should be conducted using databases like PubMed, Cochrane Library, and Embase, with strict inclusion criteria (e.g., double-blinded RCTs only). For example, a 2022 meta-analysis of 8 RCTs (n=918 patients) resolved discrepancies by stratifying data based on dosage regimens and co-administered agents (e.g., glycyrrhizin) . Sensitivity analyses and funnel plots should assess publication bias, while heterogeneity metrics (I² statistic) guide subgroup analyses .

Q. What methodologies are suitable for detecting genotoxic impurities like N-nitrosopiperazine (NPZ) in this compound?

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a lower detection limit of 80 ppm is critical for quantifying NPZ. Key parameters include:

- Column : C18 reverse-phase (e.g., Apollo C18)

- Mobile phase : Methanol and 0.02 mol/L dipotassium hydrogen phosphate (30:70)

- Detection : Multiple reaction monitoring (MRM) at m/z 115 → 85 .

Sample preparation must involve accelerated stability testing under synthetic/storage conditions to simulate NPZ formation .

Q. How can the antimutagenic potential of this compound derivatives be evaluated?

Use the Ames fluctuation test with bacterial strains (e.g., Salmonella typhimurium TA98/TA100) to assess mutagenicity. For antimutagenic studies, pre-treat cultures with this compound before exposing them to known mutagens (e.g., 2-aminoanthracene). Data should include:

- Mutation frequency : Calculated as revertants per plate.

- Dose-response curves : IC₅₀ values for inhibition of mutagenesis .

Statistical validation via ANOVA or non-parametric tests (e.g., Kruskal-Wallis) is mandatory .

Methodological Challenges and Solutions

Q. How to design experiments for studying this compound’s anti-inflammatory mechanisms beyond H1 receptor antagonism?

- In vitro : Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages via ELISA.

- In vivo : Use carrageenan-induced paw edema or acetic acid writhing models in rodents. Compare dose-dependent effects against positive controls (e.g., dexamethasone) .

- Kinetic studies : Assess binding affinity to non-histamine targets (e.g., COX-2) using surface plasmon resonance (SPR) .

Q. What strategies ensure reproducibility in chiral synthesis of this compound?

- Catalyst optimization : Screen MAO-N variants for activity toward benzhydrylamine templates using high-throughput assays .

- Process controls : Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates.

- Crystallization : Use solvent-antisolvent systems (e.g., ethanol/water) to enhance enantiomeric excess (ee) ≥99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.